molecular formula H2SO4.O3S<br>H2S2O6<br>H2O6S2 B079873 Dithionic acid CAS No. 14970-71-9

Dithionic acid

Cat. No. B079873
CAS RN: 14970-71-9
M. Wt: 162.15 g/mol
InChI Key: RMGVZKRVHHSUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dithionic acid is a sulfur-containing compound with the chemical formula H2S2O6. It is also known as pyrosulfuric acid or oleum. Dithionic acid is a highly reactive compound and is used in a variety of scientific research applications.

Scientific Research Applications

1. Analytical Applications in Isotachophoresis

Dithionic acid has shown promise in analytical isotachophoresis, particularly in the determination of chloride and other anions. Meissner et al. (1999) found that dithionic acid, due to its high effective mobility, can facilitate the simultaneous isotachophoretic determination of chloride and other anions in solutions like waste water and drinking water. This makes it a valuable tool in environmental analysis and water quality assessment (Meissner, Eisenbeiss, & Jastorff, 1999).

2. Use in Determination of Sulfhydryl Groups

Dithionic acid derivatives, like aromatic disulfides, are useful in determining sulfhydryl groups in biological materials, as demonstrated by Ellman (1959). This application is significant in various biochemical and medical research contexts, providing insights into cellular and molecular processes (Ellman, 1959).

3. Chelation and Trace Metal Detection

Chen Shu-yu et al. (2002) utilized dithione, a derivative of dithionic acid, as a chelator in the flow injection separation and pre-concentration of trace metals like Cu, Cd, Zn, and Co in biological samples. This application is crucial in environmental monitoring and public health, especially in assessing contamination levels and exposure risks (Chen Shu-yu, Zhifeng, & Huaming, 2002).

4. Radiotracer Studies

In radioanalytical chemistry, dithionic acid has been used as a tracer. Schönherr, Görz, and Ackermann (1975) described a method for determining small amounts of dithionic acid using isotope dilution analysis, highlighting its potential in trace analysis and nuclear chemistry applications (Schönherr, Görz, & Ackermann, 1975).

5. Studying Electrostatic Contributions in Solution

Dithionic acid has also been instrumental in understanding electrostatic contributions to hindered rotation in ions and dipolar ions in solution. Hill's (1943) work provides insights into the electrostatic properties of dithionic acid and its influence on ionic equilibria, which is fundamental in physical chemistry and molecular physics (Hill, 1943).

properties

CAS RN

14970-71-9

Product Name

Dithionic acid

Molecular Formula

H2SO4.O3S
H2S2O6
H2O6S2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI Key

RMGVZKRVHHSUIM-UHFFFAOYSA-N

SMILES

OS(=O)(=O)S(=O)(=O)O

Canonical SMILES

OS(=O)(=O)S(=O)(=O)O

density

Relative density (water = 1): 1.9

Other CAS RN

14970-71-9
8014-95-7

physical_description

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Related CAS

13455-20-4 (di-potassium salt)
7631-94-9 (di-hydrochloride salt)

solubility

Solubility in water: miscible, reaction

vapor_density

Relative vapor density (air = 1): 3-3.3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithionic acid
Reactant of Route 2
Dithionic acid
Reactant of Route 3
Dithionic acid
Reactant of Route 4
Dithionic acid
Reactant of Route 5
Dithionic acid
Reactant of Route 6
Dithionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.